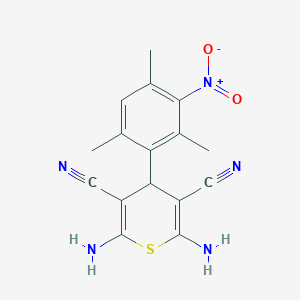![molecular formula C26H18BrNO5S B4996746 4-[benzoyl(phenylsulfonyl)amino]-2-bromophenyl benzoate](/img/structure/B4996746.png)
4-[benzoyl(phenylsulfonyl)amino]-2-bromophenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[benzoyl(phenylsulfonyl)amino]-2-bromophenyl benzoate, commonly known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPPB is a member of the class of benzoates, which are organic compounds that contain a benzene ring with a carboxylic acid group attached. The compound has a molecular weight of 542.39 g/mol and a melting point of 186-188°C.
Wirkmechanismus
BPPB works by binding to the active site of PTPs and inhibiting their activity. This leads to the accumulation of phosphorylated proteins, which can activate downstream signaling pathways. The compound has been shown to selectively inhibit certain PTPs, such as PTP1B, while having little effect on others.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor effects, BPPB has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of certain bacterial strains, such as Staphylococcus aureus and Escherichia coli. BPPB has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPPB in lab experiments is its specificity for certain PTPs, which allows for targeted inhibition of these enzymes. However, one limitation is that the compound has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on BPPB. One area of interest is the compound's potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies could explore the compound's potential as an antimicrobial agent or its ability to protect against oxidative stress. Finally, research could focus on developing new synthesis methods for BPPB that improve its solubility and make it more suitable for use in lab experiments.
Synthesemethoden
The synthesis of BPPB involves a multistep process that begins with the reaction of 4-bromo-2-nitrobenzoic acid with thionyl chloride to form 4-bromo-2-chlorobenzoic acid. The resulting compound is then reacted with N-(phenylsulfonyl)benzamide to form 4-(benzoyl(phenylsulfonyl)amino)-2-bromobenzoic acid. Finally, this compound is esterified with benzoyl chloride to form BPPB.
Wissenschaftliche Forschungsanwendungen
BPPB has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a role in the regulation of cellular signaling pathways. By inhibiting PTP activity, BPPB has been shown to have anti-inflammatory and anti-tumor effects.
Eigenschaften
IUPAC Name |
[4-[benzenesulfonyl(benzoyl)amino]-2-bromophenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrNO5S/c27-23-18-21(16-17-24(23)33-26(30)20-12-6-2-7-13-20)28(25(29)19-10-4-1-5-11-19)34(31,32)22-14-8-3-9-15-22/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPHSCSILOWAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

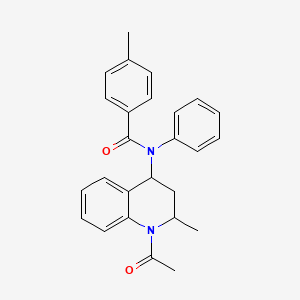
![3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4996678.png)
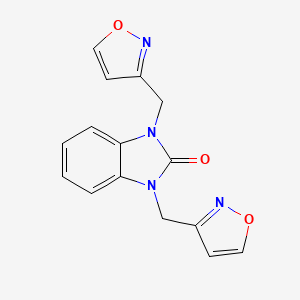
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4996684.png)
![2-bromo-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4996685.png)
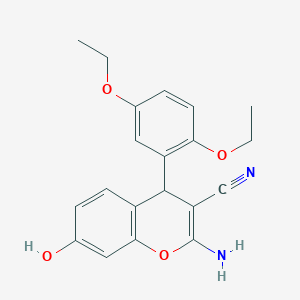

![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4996692.png)
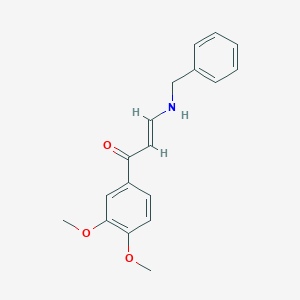
![N-(3-chloro-2-methylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4996718.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4996724.png)
![1-cyclohexyl-2-(2,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4996730.png)
![3-[(4-chlorophenyl)thio]-N'-(1-methyl-4-piperidinylidene)propanohydrazide](/img/structure/B4996732.png)
